REACTION_CXSMILES
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ClC1C=C(C=CC=1O)C=O.[Cl:11][C:12]1[CH:26]=[C:25]([CH:27]=[O:28])[CH:24]=[CH:23][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][C:18]([O:20]CC)=[O:19]>>[Cl:11][C:12]1[CH:26]=[C:25]([CH:27]=[O:28])[CH:24]=[CH:23][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19]
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Name
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Quantity
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2.88 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=O)C=CC1O
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Name
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4-(2-chloro-4-formylphenoxy)butanoic acid, ethyl ester
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Quantity
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4.65 g
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Type
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reactant
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Smiles
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ClC1=C(OCCCC(=O)OCC)C=CC(=C1)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC1=C(OCCCC(=O)O)C=CC(=C1)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |